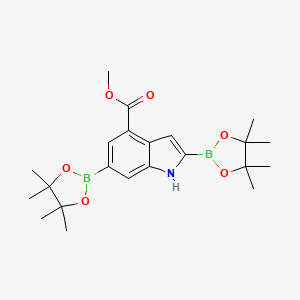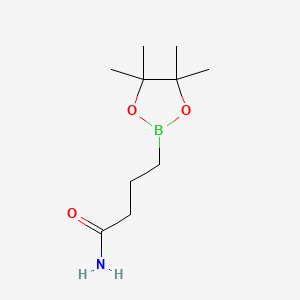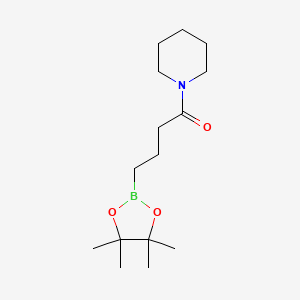
4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure makes it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a furan derivative with a boronic ester. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring or the sulfur atom, depending on the reagents used.
Substitution: The boron atom in the compound can participate in substitution reactions, often leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield various carbon-carbon bonded products.
科学的研究の応用
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane is used as a reagent in organic synthesis. Its ability to form stable carbon-boron bonds makes it valuable in the formation of complex organic molecules.
Biology
While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, compounds like this are used in the development of pharmaceuticals. The boron atom can enhance the biological activity of certain drugs.
Industry
In the industrial sector, this compound can be used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane involves the formation of stable carbon-boron bonds. The boron atom can act as a Lewis acid, facilitating various chemical reactions. The sulfur atom can also participate in redox reactions, adding to the compound’s versatility.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-furyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(5-methyl-2-furyl)-1,3,2-dioxaborolane
Uniqueness
The presence of the methylsulfanyl group in 4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane makes it unique. This group can participate in additional chemical reactions, providing more versatility compared to similar compounds.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methyl-4-methylsulfanylfuran-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3S/c1-8-9(17-6)7-10(14-8)13-15-11(2,3)12(4,5)16-13/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJVACUTVZNTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(N-(Benzenesulfonyl)piperidin-4-yl]-1H-indole-6-boronic acid pinacol ester](/img/structure/B8129608.png)
![4-[1-(t-Butoxycarbonyl)cyclopropyl]phenylboronic acid pinacol ester](/img/structure/B8129612.png)
![6-BRomo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8129618.png)

![tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8129645.png)

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetonitrile](/img/structure/B8129658.png)
![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]formamide](/img/structure/B8129668.png)




